molecular formula C22H20N4O4 B14939525 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(5-phenyloxazol-2-yl)propanamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(5-phenyloxazol-2-yl)propanamide

Cat. No.: B14939525
M. Wt: 404.4 g/mol
InChI Key: WEUGDLXUTWRORE-UHFFFAOYSA-N
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Description

The compound features a 3-hydroxy-2-oxoquinoxaline core linked via an ethyl group to a propanamide moiety substituted with a 5-phenyloxazol-2-yl group. Such structural motifs are often associated with cytostatic, anti-inflammatory, or kinase-inhibitory properties .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H20N4O4/c27-19(10-11-20-24-14-18(30-20)15-6-2-1-3-7-15)23-12-13-26-17-9-5-4-8-16(17)25-21(28)22(26)29/h1-9,14H,10-13H2,(H,23,27)(H,25,28)

InChI Key

WEUGDLXUTWRORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(5-phenyloxazol-2-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its significant biological activities, and a phenyloxazole ring that contributes to its pharmacological profile. The structural characteristics of this compound suggest potential for diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number1574379-32-0
LogP1.7361
Polar Surface Area73.292 Ų

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . The mechanism of action involves:

  • Inhibition of Histone Deacetylases (HDACs) : The compound acts as an HDAC inhibitor, which can alter gene expression profiles associated with cancer progression.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, leading to reduced tumor growth .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound also displays notable antimicrobial properties . Its effectiveness against various bacterial strains has been documented, particularly:

  • Bactericidal Effects : Laboratory studies have demonstrated strong bactericidal activity against Staphylococcus spp., indicating potential for use in treating bacterial infections .
  • Mechanism of Action : The antimicrobial action is likely due to the presence of functional groups that interfere with bacterial cell wall synthesis and biofilm formation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies on L929 normal cell lines indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .
    Compound Concentration (µM)Cell Viability (%)
    687
    12109
    2597
    5074
    10092
  • Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key biological targets involved in cancer and microbial pathogenesis, suggesting potential for drug development .

Comparison with Similar Compounds

Quinoxaline/Quinolone-Based Propanamides

Compounds with 2-oxoquinoline or quinoxaline moieties exhibit diverse pharmacological activities. Key analogues include:

Compound Name Substituents on Propanamide Melting Point (°C) Key Properties Reference
N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide (5) Hydroxy group 188–190 Cytostatic activity; hydrazide precursor
N-Benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) Benzyl group 139–140 Enhanced intermolecular interactions
Target Compound 5-Phenyloxazol-2-yl, ethyl linker Not reported Potential aromatic stacking, lipophilicity

Key Differences :

  • The ethyl linker may enhance conformational flexibility relative to rigid aromatic substituents in 9e .

Oxazole-Containing Analogues

Oxazole derivatives are prevalent in medicinal chemistry due to their metabolic stability and π-π interactions. Notable examples:

Compound Name Oxazole Substitution Reactivity/Activity Notes Reference
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzo[d]oxazole 10–18% conversion in synthesis
Target Compound 5-Phenyloxazol-2-yl Likely higher steric bulk

Key Differences :

  • The target’s phenyloxazole may offer stronger π-stacking than benzo[d]oxazole, albeit with increased steric hindrance .
  • Synthetic yields for the target could be lower due to the complexity of introducing the phenyloxazole group.

Structural Hybrids with Diverse Pharmacophores

Complex propanamide derivatives in patents and studies highlight the impact of substituent diversity:

Compound Name (Abbreviated) Key Features Application Notes Reference
N-Benzyl-3-(4-chlorophenyl)-...propanamide Chlorophenyl, trimethoxyphenyl, pyridyl groups Patent for therapeutic compositions
Ethyl 2-(6,7-dimethyl-2-oxoquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Ester, ketone, dimethylquinoxaline High melting point (184–186°C)

Key Differences :

  • The target lacks ester/ketone functionalities found in 3ce, which may reduce susceptibility to hydrolysis and improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide (5) 3ce
Molecular Weight ~433 g/mol (estimated) ~260 g/mol 364.4 g/mol
H-Bond Donors/Acceptors 2/5 2/4 1/6
LogP (Predicted) Higher (phenyloxazole) Moderate (hydroxy group) High (ester, aromatic)

Implications :

  • The target’s higher molecular weight and logP suggest increased membrane permeability but possible challenges in aqueous solubility.
  • The absence of ester groups (cf. 3ce) may improve metabolic half-life .

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